
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a key product of insecticide in developed countries. It is not only a new pesticide intermediate, but also widely used in organic synthesis, dye, and medicine . The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .
Synthesis Analysis
The synthesis of 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine and its derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is C6H3ClF3N .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The molar mass of 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is 181.54. It has a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, a flashing point of 42.982°C, and a vapor pressure of 5.598mmHg at 25°C .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a building block in the synthesis of various drugs, potentially leading to treatments for diseases that currently lack effective medication.
Agrochemical Synthesis
This compound is also significant in the agrochemical industry. It can be used to create pesticides and herbicides with improved efficacy and safety profiles. The presence of the trifluoromethyl group is known to confer superior pest control properties compared to traditional phenyl-containing insecticides .
Veterinary Medicine
In veterinary medicine, derivatives of this compound can be utilized to develop treatments for animals. These derivatives can lead to more effective medications for pets and livestock, ensuring better health and productivity .
Material Science
The unique physicochemical properties of the fluorine atom make this compound valuable in material science. It can be used in the development of advanced materials with specific desired properties, such as increased resistance to degradation or improved performance .
Catalysis
In the field of catalysis, this compound can act as a catalyst or a catalyst precursor for various chemical reactions. Its structural motif is beneficial in facilitating reactions that are otherwise challenging to achieve .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be used to synthesize a wide range of organic molecules. Its reactivity and stability make it a useful component in the synthesis of complex organic compounds .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the agrochemical industry, where they are used to protect crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
It’s known that tfmp derivatives have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These compounds are primarily used in the agrochemical industry for crop protection, suggesting they have potent effects on pests .
Safety and Hazards
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is classified as Acute Tox. 2 Oral - Eye Irrit. 2. It has a flash point of 79.4 °C and is considered a combustible, acute toxic Cat. 1 and 2 . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not flush into surface water or sanitary sewer system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-3-8(15-7)16-6(4-5-14-16)9(11,12)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTUNUDTAJGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610797 |
Source


|
| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150164-45-6 |
Source


|
| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

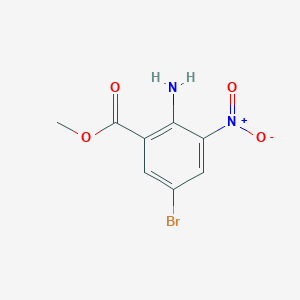


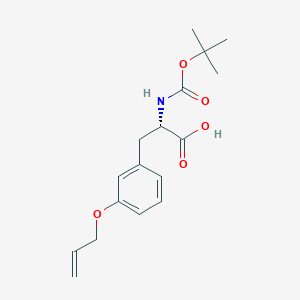


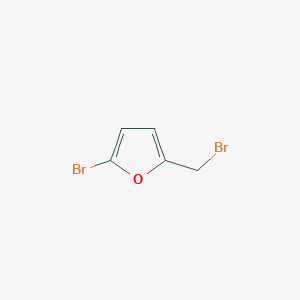
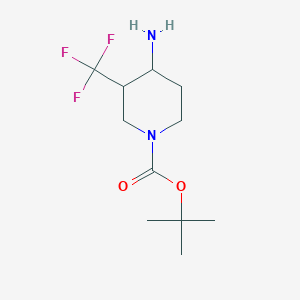
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
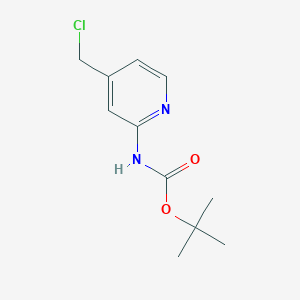

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
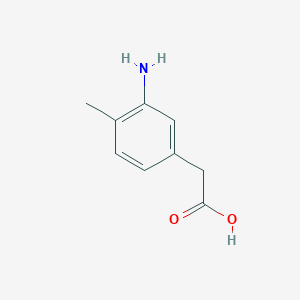
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)